Cas no 52829-73-9 (UREA, N-METHYL-N'-2-PROPYNYL-)

UREA, N-METHYL-N'-2-PROPYNYL-, is a substituted urea derivative featuring both methyl and propargyl functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive alkyne moiety, which enables click chemistry applications such as Huisgen cycloadditions. The methyl substitution enhances solubility and stability, while the propargyl group provides a versatile handle for further functionalization. Its structure makes it useful as a building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The compound's balanced reactivity and selectivity make it a valuable intermediate for researchers exploring novel molecular architectures.
UREA, N-METHYL-N'-2-PROPYNYL- structure
UREA, N-METHYL-N'-2-PROPYNYL- structure
Product Name:UREA, N-METHYL-N'-2-PROPYNYL-
CAS No:52829-73-9
MF:C5H8N2O
MW:112.129820823669
CID:3544170
PubChem ID:14344952
Update Time:2025-05-27

UREA, N-METHYL-N'-2-PROPYNYL- Chemical and Physical Properties

Names and Identifiers

    • UREA, N-METHYL-N'-2-PROPYNYL-
    • Urea, N-methyl-N'-2-propyn-1-yl-
    • N-Methyl-Na(2)-2-propyn-1-ylurea
    • EN300-760960
    • DTXCID701737550
    • DB-132898
    • DTXSID701307618
    • 52829-73-9
    • 1-methyl-3-prop-2-ynylurea
    • 1-methyl-3-(prop-2-yn-1-yl)urea
    • AKOS006221456
    • Z177091744
    • 975-382-3
    • N-methyl-N'-prop-2-yn-1-ylurea
    • SCHEMBL4029339
    • N-Methyl-N'-2-propyn-1-ylurea
    • QMWIAYLYKXMVPJ-UHFFFAOYSA-N
    • 1-Methyl-3-(2-propyn-1-yl)urea
    • Inchi: 1S/C5H8N2O/c1-3-4-7-5(8)6-2/h1H,4H2,2H3,(H2,6,7,8)
    • InChI Key: QMWIAYLYKXMVPJ-UHFFFAOYSA-N
    • SMILES: N(C)C(NCC#C)=O

Computed Properties

  • Exact Mass: 112.063662883Da
  • Monoisotopic Mass: 112.063662883Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 41.1Ų

UREA, N-METHYL-N'-2-PROPYNYL- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AW52680-50mg
1-Methyl-3-(prop-2-yn-1-yl)urea
52829-73-9 95%
50mg
$142.00 2024-04-19
A2B Chem LLC
AW52680-100mg
1-Methyl-3-(prop-2-yn-1-yl)urea
52829-73-9 95%
100mg
$195.00 2024-04-19
A2B Chem LLC
AW52680-250mg
1-Methyl-3-(prop-2-yn-1-yl)urea
52829-73-9 95%
250mg
$263.00 2024-04-19
A2B Chem LLC
AW52680-500mg
1-Methyl-3-(prop-2-yn-1-yl)urea
52829-73-9 95%
500mg
$464.00 2024-04-19
A2B Chem LLC
AW52680-1g
1-Methyl-3-(prop-2-yn-1-yl)urea
52829-73-9 95%
1g
$591.00 2024-04-19
A2B Chem LLC
AW52680-2.5g
1-Methyl-3-(prop-2-yn-1-yl)urea
52829-73-9 95%
2.5g
$1124.00 2024-04-19
A2B Chem LLC
AW52680-5g
1-Methyl-3-(prop-2-yn-1-yl)urea
52829-73-9 95%
5g
$1646.00 2024-04-19
A2B Chem LLC
AW52680-10g
1-Methyl-3-(prop-2-yn-1-yl)urea
52829-73-9 95%
10g
$2424.00 2024-04-19
Enamine
EN300-760960-0.05g
1-methyl-3-(prop-2-yn-1-yl)urea
52829-73-9 95.0%
0.05g
$101.0 2025-03-22
Enamine
EN300-760960-0.1g
1-methyl-3-(prop-2-yn-1-yl)urea
52829-73-9 95.0%
0.1g
$152.0 2025-03-22

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